Isopropyl isostearate
Overview
Description
Isopropyl isostearate is an ester formed from the reaction between isopropyl alcohol and isostearic acid. It is a clear, odorless liquid commonly used in personal care products due to its excellent emollient properties. This compound is particularly effective in moisturizing and conditioning the skin, making it a popular ingredient in lotions, creams, and other cosmetic formulations .
Biochemical Analysis
Biochemical Properties
Isopropyl Isostearate is a branched-chain fatty acid ester. The branched-chain nature of isostearates significantly changes the physicochemical properties such as the phase transfer temperature of lipids . It interacts with various biomolecules, including enzymes and proteins, to exert its effects.
Cellular Effects
The effects of this compound on cells are largely due to its interactions with cellular lipids. As a branched-chain fatty acid, it can disrupt the orientation of membrane lipids, similar to the effects of unsaturated fatty acids .
Molecular Mechanism
The molecular mechanism of action of this compound is largely due to its ability to interact with and disrupt cellular lipids. This can lead to changes in membrane fluidity and permeability, potentially affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl isostearate is typically synthesized through the esterification of isostearic acid with isopropyl alcohol. This reaction involves combining the acid and alcohol in the presence of a catalyst, usually an acid catalyst like sulfuric acid, under controlled temperature conditions. The reaction produces this compound and water as by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isopropyl isostearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isopropyl alcohol and isostearic acid. Transesterification involves exchanging the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: Isopropyl alcohol and isostearic acid
Transesterification: New ester (e.g., methyl isostearate) and isopropyl alcohol
Scientific Research Applications
Isopropyl isostearate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and emollient in formulations. In biology, it is studied for its effects on skin hydration and barrier function. In medicine, it is explored for its potential use in topical drug delivery systems due to its skin-penetrating properties. Industrially, it is used in the production of cosmetics, personal care products, and lubricants .
Mechanism of Action
Isopropyl isostearate acts primarily as an emollient, forming a protective layer on the skin’s surface that helps retain moisture and improve skin texture. It also enhances the spreadability and absorption of formulations, making them easier to apply and more effective. The compound’s molecular structure allows it to interact with the lipid bilayers of the skin, improving hydration and barrier function .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl stearate
- Isopropyl palmitate
- Isopropyl myristate
- Isopropyl lanolate
Uniqueness
Compared to similar compounds, isopropyl isostearate is unique due to its branched-chain structure, which provides superior emollient properties and better skin compatibility. It is also more effective in enhancing the spreadability and absorption of formulations, making it a preferred choice in high-performance cosmetic products .
Properties
IUPAC Name |
propan-2-yl 16-methylheptadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(22)23-20(3)4/h19-20H,5-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZOXKVMDBOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015768 | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31478-84-9, 68171-33-5 | |
Record name | 1-Methylethyl 16-methylheptadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31478-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl isostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl isodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl 16-methylheptadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL ISOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IXB9Y7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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